

Spectroscopic Characterization of 2-(2-Boronophenyl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(2-Boronophenyl)acetic acid

Cat. No.: B1422089

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of **2-(2-Boronophenyl)acetic acid**. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural elucidation and purity assessment of this important bifunctional molecule.

Introduction

2-(2-Boronophenyl)acetic acid is a unique organic compound featuring both a phenylboronic acid moiety and an acetic acid group. This dual functionality makes it a valuable building block in medicinal chemistry and materials science, particularly in the development of sensors, and as a linker in Proteolysis Targeting Chimeras (PROTACs). Accurate and thorough spectroscopic analysis is paramount to confirm its chemical identity and ensure its quality for any downstream application. This guide provides an expert interpretation of its characteristic spectral data.

Molecular Structure and Key Spectroscopic Features

The unique arrangement of functional groups in **2-(2-Boronophenyl)acetic acid** gives rise to a distinct spectroscopic fingerprint. Understanding the expected signals is the first step in a robust analytical workflow.

Nuclear Magnetic resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For **2-(2-Boronophenyl)acetic acid**, both ^1H and ^{13}C NMR provide critical information about the carbon-hydrogen framework. It is important to note that boronic acids have a propensity to form cyclic anhydrides (boroxines) in solution, which can lead to complex or broadened NMR spectra. The choice of solvent can be critical; deuterated methanol or DMSO are often used to break up these oligomers.[1]

^1H NMR Spectroscopy

The proton NMR spectrum of **2-(2-Boronophenyl)acetic acid** is characterized by signals from the aromatic protons and the methylene protons of the acetic acid side chain. The acidic protons of the carboxylic acid and the boronic acid are often broad and may exchange with deuterated solvents.

Table 1: Expected ^1H NMR Chemical Shifts

Protons	Chemical Shift (ppm)	Multiplicity	Integration	Notes
Aromatic (C ₆ H ₄)	7.2 - 7.8	Multiplet	4H	The ortho, meta, and para protons will exhibit complex splitting patterns due to their distinct chemical environments.
Methylene (CH ₂)	~3.6	Singlet	2H	The chemical shift is influenced by the adjacent aromatic ring and carboxylic acid group.
Carboxylic Acid (COOH)	10 - 13	Broad Singlet	1H	Often broad and may not be observed in protic deuterated solvents due to exchange.
Boronic Acid (B(OH) ₂)	4 - 6	Broad Singlet	2H	Highly dependent on solvent, concentration, and water content. Often appears as a broad, exchangeable peak.

¹³C NMR Spectroscopy

The ^{13}C NMR spectrum provides insight into the carbon skeleton of the molecule. The presence of the boron atom can sometimes lead to broadening of the signal for the carbon to which it is attached.

Table 2: Expected ^{13}C NMR Chemical Shifts

Carbon	Chemical Shift (ppm)	Notes
Carboxylic Acid (C=O)	170 - 180	Typical range for a carboxylic acid carbonyl carbon.
Aromatic (C-B)	130 - 140	The signal for the carbon attached to boron can be broad.
Aromatic (C-H & C-C)	125 - 135	Multiple signals are expected for the aromatic carbons.
Methylene (CH ₂)	35 - 45	In the aliphatic region, shifted downfield by the adjacent aromatic and carboxyl groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of **2-(2-Boronophenyl)acetic acid** is dominated by absorptions from the O-H, C=O, and B-O bonds.

Table 3: Key IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Description
O-H (Carboxylic Acid)	2500-3300	Strong, Broad	Characteristic broad absorption due to hydrogen bonding.
C=O (Carboxylic Acid)	1680-1720	Strong	Carbonyl stretch, a key diagnostic peak.
C=C (Aromatic)	1450-1600	Medium	Aromatic ring stretching vibrations.
B-O (Boronic Acid)	1310-1350	Strong	Asymmetric stretching of the B-O bonds. [2]
O-H (Boronic Acid)	3200-3600	Medium, Broad	Overlaps with the carboxylic acid O-H stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering further structural clues. For **2-(2-Boronophenyl)acetic acid**, electrospray ionization (ESI) is a suitable technique.

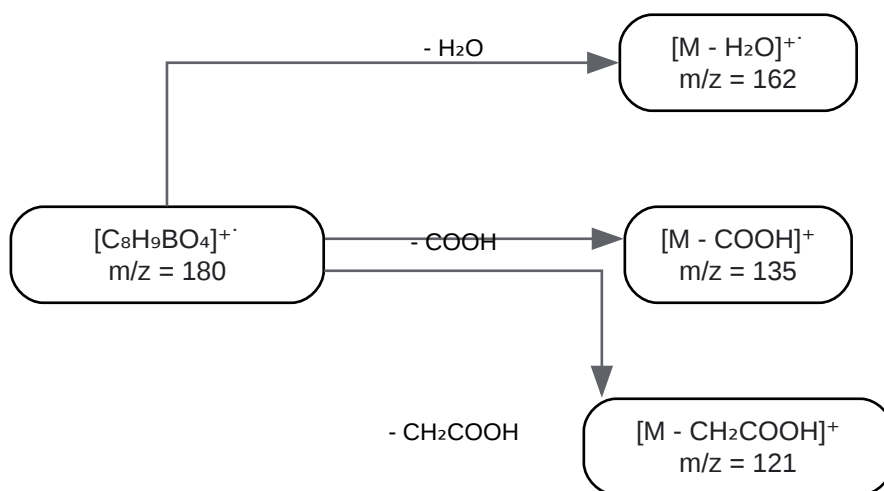
A high-sensitivity LC-MS/MS method has been developed for the trace level quantification of related boronic acids, where the deprotonated molecular ion [M-H]⁻ of a carboxyphenylboronic acid was observed at m/z 164.9.[\[3\]](#) This is consistent with the molecular weight of **2-(2-Boronophenyl)acetic acid**.

Table 4: Mass Spectrometry Data

Ion	Calculated m/z	Observed m/z	Technique
[M-H] ⁻	179.05	164.9 (for a related isomer)	ESI-

Fragmentation Pathway

The fragmentation of **2-(2-Boronophenyl)acetic acid** in the mass spectrometer can provide valuable structural information. A logical workflow for analyzing the fragmentation is outlined below.



[Click to download full resolution via product page](#)

Caption: Proposed ESI-MS fragmentation pathway.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of **2-(2-Boronophenyl)acetic acid** in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
- Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

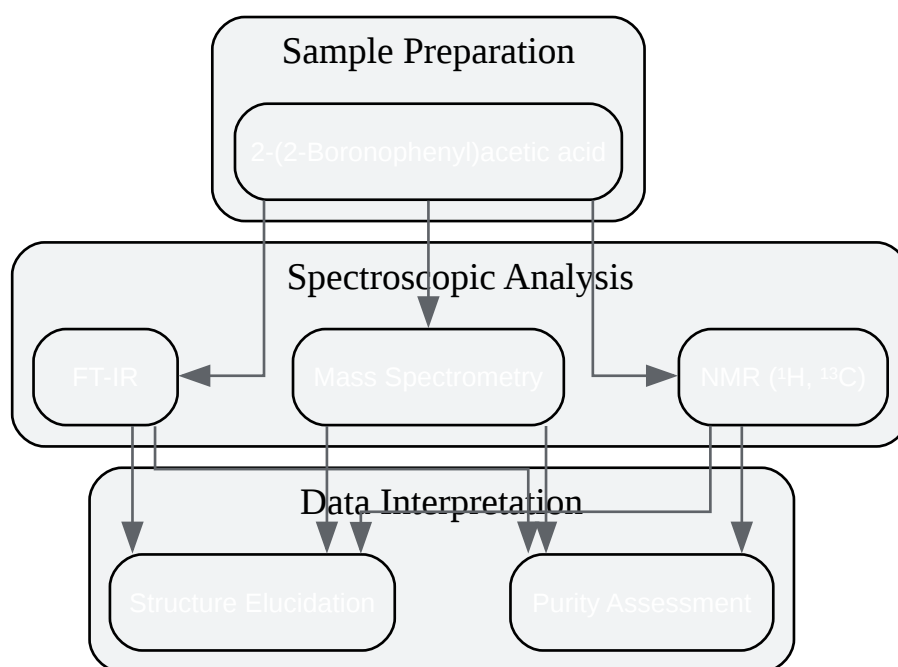
- Data Processing: Apply appropriate window functions and perform Fourier transformation. Reference the spectra to the residual solvent peak.

IR Spectroscopy Protocol

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Background Collection: Record a background spectrum of the empty sample compartment or the clean ATR crystal.
- Sample Analysis: Acquire the IR spectrum of the sample over the range of 4000-400 cm^{-1} .
- Data Processing: Perform a background subtraction.

Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of the sample (1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.
- Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (5-10 $\mu\text{L/min}$).
- Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive ionization mode.
- Tandem MS (MS/MS): To study fragmentation, select the molecular ion with the quadrupole and fragment it in the collision cell.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic characterization of **2-(2-Boronophenyl)acetic acid** requires a multi-technique approach. NMR spectroscopy provides detailed structural information, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and aids in structural confirmation through fragmentation analysis. By following robust experimental protocols and understanding the characteristic spectral features outlined in this guide, researchers can confidently identify and assess the quality of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. raineslab.com [raineslab.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 2-(2-Boronophenyl)acetic acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1422089#spectroscopic-data-nmr-ir-ms-for-2-2-boronophenyl-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com